molecular formula C22H18FN3O4S B263183 N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide

N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide

Katalognummer B263183
Molekulargewicht: 439.5 g/mol
InChI-Schlüssel: RBKZYYXXAJTXPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide, also known as BIBX1382BS, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been widely studied for its potential applications in cancer treatment due to its ability to inhibit the growth and proliferation of cancer cells.

Wirkmechanismus

N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide works by binding to the EGFR and preventing its activation. This in turn inhibits downstream signaling pathways that are involved in cell growth and proliferation. By blocking these pathways, N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide is able to slow or stop the growth of cancer cells.
Biochemical and physiological effects:
N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and viruses. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide in lab experiments is its specificity for the EGFR. This allows researchers to study the effects of EGFR inhibition on cancer cell growth and proliferation without the confounding effects of other signaling pathways. However, one limitation of using N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide is its relatively low potency compared to other EGFR inhibitors. This can make it more difficult to achieve the desired level of inhibition in experiments.

Zukünftige Richtungen

There are several potential future directions for research on N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide. One area of interest is the development of more potent analogs of N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide that could be used in cancer treatment. Another potential direction is the study of N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide in combination with other cancer treatments, such as immunotherapy. Finally, there is interest in studying the neuroprotective effects of N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide and its potential applications in the treatment of neurodegenerative diseases.

Synthesemethoden

The synthesis of N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide involves several steps, including the condensation of 2-methoxy-5-fluorobenzenesulfonyl chloride with 3-benzyl-4-oxo-3,4-dihydroquinazoline, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer. In addition, N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Eigenschaften

Produktname

N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide

Molekularformel

C22H18FN3O4S

Molekulargewicht

439.5 g/mol

IUPAC-Name

N-(3-benzyl-4-oxoquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C22H18FN3O4S/c1-30-20-10-7-16(23)11-21(20)31(28,29)25-17-8-9-19-18(12-17)22(27)26(14-24-19)13-15-5-3-2-4-6-15/h2-12,14,25H,13H2,1H3

InChI-Schlüssel

RBKZYYXXAJTXPK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N=CN(C3=O)CC4=CC=CC=C4

Kanonische SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N=CN(C3=O)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.